molecular formula C16H12N2O6 B1590638 1,4-Bis(4-nitrophenyl)butane-1,4-dione CAS No. 108791-66-8

1,4-Bis(4-nitrophenyl)butane-1,4-dione

Cat. No.: B1590638
CAS No.: 108791-66-8
M. Wt: 328.28 g/mol
InChI Key: ZTOYTFFEUUYRNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-nitrophenyl)butane-1,4-dione typically involves the reaction of 4-nitrobenzaldehyde with a suitable dione precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-nitrophenyl)butane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(4-nitrophenyl)butane-1,4-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-nitrophenyl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to changes in cellular function. The exact pathways and targets involved can vary based on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-aminophenyl)butane-1,4-dione: A reduced derivative of 1,4-Bis(4-nitrophenyl)butane-1,4-dione with amine groups instead of nitro groups.

    1,4-Bis(4-methoxyphenyl)butane-1,4-dione: A similar compound with methoxy groups instead of nitro groups.

    1,4-Bis(4-chlorophenyl)butane-1,4-dione: A related compound with chloro groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make it a versatile intermediate for further chemical modifications and applications in various fields .

Biological Activity

1,4-Bis(4-nitrophenyl)butane-1,4-dione is a synthetic organic compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is C₁₄H₁₂N₂O₄, and it has a molecular weight of 328.28 g/mol. The unique structure features two para-nitrophenyl groups attached to a butane-1,4-dione backbone, which enhances its reactivity and biological interactions.

Antiparasitic Activity

Research indicates that this compound exhibits trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of nitro groups is crucial for its interaction with biological targets, enhancing its potential as a therapeutic agent in treating parasitic infections.

The compound's biological activity can be attributed to several mechanisms:

  • Formation of Adducts : It interacts with proteins and nucleic acids, forming adducts that may disrupt normal cellular functions.
  • Oxidative Stress Induction : It can induce oxidative stress in cells, leading to apoptosis in cancer cells through various signaling pathways.
  • Modulation of Metabolic Pathways : The compound influences metabolic pathways, which may contribute to its anticancer properties.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundTwo para-nitrophenyl groupsAntiparasitic against Trypanosoma cruzi; potential anticancer activity
1,4-Diphenylbutane-1,4-dioneTwo phenyl groupsLimited biological activity
1,4-Bis(3-nitrophenyl)butane-1,4-dioneNitro groups at different positionsPotentially different biological activity
1,3-Bis(4-nitrophenyl)propane-1,3-dioneShorter carbon chainDifferent reactivity profile

Case Study: Anticancer Potential

A study conducted on the compound's ability to induce apoptosis in cancer cells demonstrated that it significantly increased oxidative stress levels. This effect was measured through various assays assessing cell viability and apoptosis markers. The findings suggested that the compound could be developed as an anticancer agent due to its ability to target cancer cell metabolism effectively.

Synthesis and Applications

The synthesis of this compound has been achieved through several methods:

  • Cross Aldol Condensation : This method involves the reaction of substituted acetophenones followed by dehydrobromination processes .
  • Biocatalyzed Reactions : Enzymatic reduction methods have also been explored to produce this compound with high selectivity and yield .

The compound's applications span across pharmaceuticals and materials science due to its enhanced reactivity attributed to the nitro groups.

Properties

IUPAC Name

1,4-bis(4-nitrophenyl)butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYTFFEUUYRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548755
Record name 1,4-Bis(4-nitrophenyl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108791-66-8
Record name 1,4-Bis(4-nitrophenyl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous zinc(II)chloride (2.73 g, 20.00 mmol) was stirred in dry benzene (15 mL) while diethylamine (1.558 mL, 15.00 mmol) and t-butanol (1.435 mL, 15.00 mmol) were added, and the resulting mixture was stirred at room temperature for 90 minutes to give a cloudy solution. To this mixture was added 2-bromo-1-(4-nitrophenyl)ethanone (2.44 g, 10.00 mmol) and 1-(4-nitrophenyl)ethanone (2.477 g, 15.00 mmol), and the resulting mixture was stirred at room temperature overnight. The mixture was poured into water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated. The resulting residue was triturated with dichloromethane to give an orange solid that was collected by filtration and dried to give the title compound (2.0 g, 61% yield).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.477 g
Type
reactant
Reaction Step One
Quantity
1.558 mL
Type
reactant
Reaction Step Two
Quantity
1.435 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.73 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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